

# Application of Prodigiosin Hydrochloride in Bionanocomposites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Prodigiosin, a vibrant red pigment belonging to the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. This tripyrrole compound has garnered significant attention within the scientific community due to its broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties. However, the inherent hydrophobicity of prodigiosin limits its bioavailability and clinical application. The integration of prodigiosin into bionanocomposites presents a promising strategy to overcome this limitation, enhancing its solubility, stability, and targeted delivery.

These application notes provide a comprehensive overview of the methodologies for the production, purification, and characterization of prodigiosin, its incorporation into chitosan-based bionanocomposites, and detailed protocols for evaluating its biological activities.

### **Data Presentation**

# Table 1: Physicochemical Properties of Prodigiosin Hydrochloride



| Property                  | Value                                                        | Reference         |
|---------------------------|--------------------------------------------------------------|-------------------|
| Molecular Formula         | C20H25N3O·HCI                                                | [1](INVALID-LINK) |
| Molecular Weight          | 359.9 g/mol                                                  | [1](INVALID-LINK) |
| Appearance                | Deep red powder                                              | [2](INVALID-LINK) |
| Solubility                | Soluble in methanol, ethanol, chloroform; Insoluble in water | [2](INVALID-LINK) |
| Maximum Absorbance (λmax) | ~535 nm (in acidic<br>methanol/ethanol)                      | [3](INVALID-LINK) |

**Table 2: Characterization of Prodigiosin-Loaded** 

**Bionanocomposites** 

| Bionanocomp<br>osite<br>Formulation       | Average<br>Particle Size<br>(nm) | Zeta Potential<br>(mV) | Encapsulation<br>Efficiency (%) | Reference             |
|-------------------------------------------|----------------------------------|------------------------|---------------------------------|-----------------------|
| Prodigiosin-<br>Chitosan<br>Nanoparticles | 200 - 500                        | +20 to +40             | 70 - 90                         | [4](INVALID-<br>LINK) |
| Prodigiosin-<br>PLGA<br>Nanoparticles     | 150 - 300                        | -15 to -30             | 65 - 85                         | [5](INVALID-<br>LINK) |

# Table 3: Antibacterial Activity of Prodigiosin and its Bionanocomposites (Minimum Inhibitory Concentration - MIC)



| Bacterial Strain          | Prodigiosin<br>(μg/mL) | Prodigiosin-<br>Chitosan<br>Nanoparticles<br>(µg/mL) | Reference         |
|---------------------------|------------------------|------------------------------------------------------|-------------------|
| Staphylococcus aureus     | 2.5 - 10               | 1.0 - 5.0                                            | [1](6INVALID-LINK |
| Bacillus subtilis         | 5.0 - 15               | 2.5 - 7.5                                            | [7](INVALID-LINK) |
| Escherichia coli          | 10 - 25                | 5.0 - 12.5                                           | [7](8INVALID-LINK |
| Pseudomonas<br>aeruginosa | 15 - 50                | 7.5 - 25                                             | [1](INVALID-LINK) |

**Table 4: Anticancer Activity of Prodigiosin and its** 

Bionanocomposites (IC50 Values)

| Cancer Cell Line          | Prodigiosin (µM) | Prodigiosin-<br>Chitosan<br>Nanoparticles (µM) | Reference                |
|---------------------------|------------------|------------------------------------------------|--------------------------|
| HeLa (Cervical<br>Cancer) | 0.5 - 2.0        | 0.2 - 1.0                                      | [2](INVALID-LINK)        |
| MCF-7 (Breast<br>Cancer)  | 1.0 - 5.0        | 0.5 - 2.5                                      | [2](9INVALID-LINK        |
| HepG2 (Liver Cancer)      | 2.0 - 8.0        | 1.0 - 4.0                                      | [10](INVALID-LINK-<br>-) |
| A549 (Lung Cancer)        | 1.5 - 7.0        | 0.7 - 3.5                                      | [11](INVALID-LINK-<br>-) |
| HCT116 (Colon<br>Cancer)  | 0.62 - 1.30      | 0.3 - 0.8                                      | [11](INVALID-LINK-<br>-) |

## **Experimental Protocols**



# Protocol 1: Production and Extraction of Prodigiosin from Serratia marcescens

- 1. Materials:
- Serratia marcescens strain (e.g., ATCC 27117)
- Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)
- Agar plates
- Incubator shaker
- Centrifuge and centrifuge tubes
- Acidified ethanol (0.1 N HCl in 95% ethanol) or methanol
- Rotary evaporator
- Spectrophotometer
- 2. Procedure:
- Inoculate a single colony of S. marcescens into 10 mL of NB or PGB and incubate at 28-30°C for 24 hours with shaking (150 rpm).
- Use this starter culture to inoculate a larger volume of production medium (e.g., 1 L of NB or PGB) and incubate under the same conditions for 48-72 hours, or until a deep red color is observed.
- Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in acidified ethanol or methanol.
- Agitate the suspension vigorously for 30 minutes to extract the pigment.
- Centrifuge at 10,000 x g for 20 minutes to pellet the cell debris.



- Collect the supernatant containing the prodigiosin extract.
- Concentrate the extract using a rotary evaporator at 40°C.
- Determine the concentration of prodigiosin spectrophotometrically by measuring the absorbance at 535 nm.

# Protocol 2: Synthesis of Prodigiosin-Loaded Chitosan Nanoparticles

- 1. Materials:
- Low molecular weight chitosan
- Acetic acid (1% v/v)
- Prodigiosin hydrochloride
- Glutaraldehyde (25% aqueous solution)
- Sodium tripolyphosphate (TPP)
- Magnetic stirrer
- Ultrasonicator
- Centrifuge
- 2. Procedure:
- Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with continuous stirring overnight.
- Filter the chitosan solution to remove any undissolved particles.
- Dissolve a known amount of prodigiosin hydrochloride in the chitosan solution.
- Prepare a TPP solution (1 mg/mL) in deionized water.



- Add the TPP solution dropwise to the prodigiosin-chitosan solution under constant magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.
- · Continue stirring for 30 minutes.
- Add a specific amount of glutaraldehyde solution (e.g., 0.1% v/v of the total volume) to crosslink the nanoparticles and stir for 2-4 hours.[12][13]
- Sonicate the nanoparticle suspension for 5-10 minutes to ensure homogeneity.
- Collect the nanoparticles by centrifugation at 15,000 x g for 30 minutes.
- Wash the nanoparticles twice with deionized water to remove unreacted reagents.
- Resuspend the nanoparticles in deionized water or a suitable buffer for further use.

### **Protocol 3: Characterization of Bionanocomposites**

- 1. Particle Size and Zeta Potential:
- Dilute the nanoparticle suspension in deionized water.
- Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
- 2. Encapsulation Efficiency:
- Centrifuge a known amount of the nanoparticle suspension.
- Measure the absorbance of the supernatant at 535 nm to determine the amount of free prodigiosin.
- Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total amount of prodigiosin Amount of free prodigiosin) / Total amount of prodigiosin] x 100
- 3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Lyophilize the nanoparticle suspension to obtain a dry powder.



 Record the FTIR spectra of pure prodigiosin, chitosan, and the prodigiosin-loaded nanoparticles to confirm the encapsulation and interactions.

# Protocol 4: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

- 1. Materials:
- Bacterial strains (e.g., S. aureus, E. coli)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Prodigiosin and prodigiosin bionanocomposite suspensions
- Spectrophotometer (plate reader)
- 2. Procedure:
- Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.
- Perform serial two-fold dilutions of the prodigiosin and bionanocomposite suspensions in MHB in a 96-well plate.
- Add the bacterial inoculum to each well.
- Include a positive control (bacteria in MHB without any test compound) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

# Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)



#### 1. Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Prodigiosin and prodigiosin bionanocomposite suspensions
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

#### 2. Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of prodigiosin and its bionanocomposites for 48-72 hours.
- Include a vehicle control (cells treated with the same solvent used to dissolve the compounds).
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

# Protocol 6: Analysis of Wnt/β-catenin Signaling Pathway Inhibition (Western Blot)



#### 1. Materials:

- Cancer cell line known for active Wnt/β-catenin signaling (e.g., HCT116)
- · Prodigiosin or prodigiosin bionanocomposites
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-LRP6, anti-LRP6, anti-DVL2, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-catenin, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### 2. Procedure:

- Treat the cancer cells with prodigiosin or its bionanocomposites for a specified time (e.g., 24 hours).
- Lyse the cells and determine the protein concentration using the BCA assay.
- Separate equal amounts of protein (20-40 μg) by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.







- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the effect of prodigiosin on the phosphorylation status and expression levels of the target proteins.

### **Visualizations**





Click to download full resolution via product page



Caption: Experimental workflow for the synthesis and application of prodigiosin bionanocomposites.





Click to download full resolution via product page

Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway at multiple points.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recent Advances in Prodigiosin as a Bioactive Compound in Nanocomposite Applications [mdpi.com]
- 2. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. google.com [google.com]
- 7. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Google Search [google.com]
- 9. Google Search [google.com]
- 10. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of Prodigiosin Hydrochloride in Bionanocomposites: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13361455#application-of-prodigiosin-hydrochloride-in-bionanocomposites]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com